
N-Propyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl hydroperoxide is an organic compound with the molecular formula C₃H₈O₂. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the oxidation of n-propyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The catalyst used can be a transition metal such as molybdenum or tungsten.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of hydrogen peroxide to n-propyl alcohol, followed by separation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can oxidize other organic compounds, often leading to the formation of alcohols, ketones, or aldehydes.
Reduction: It can be reduced to n-propyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Alcohols, ketones, and aldehydes.
Reduction: N-Propyl alcohol.
Substitution: Various substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
N-Propyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a polymerization initiator in the manufacture of plastics and resins.
Wirkmechanismus
The mechanism of action of N-Propyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl hydroperoxide: Another hydroperoxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Ethylbenzene hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its specific reactivity and the types of products it forms. Its relatively simple structure makes it a versatile reagent in organic synthesis, and its ability to generate free radicals under mild conditions is particularly valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
6068-96-8 |
|---|---|
Molekularformel |
C3H8O2 |
Molekulargewicht |
76.09 g/mol |
IUPAC-Name |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


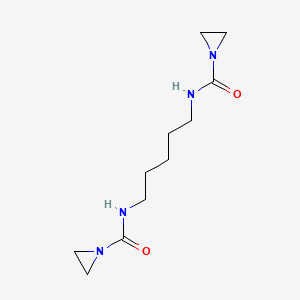

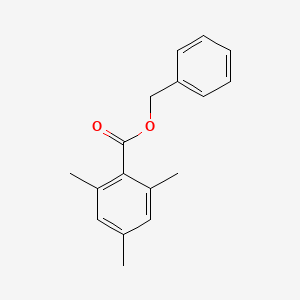
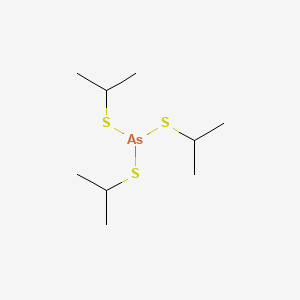
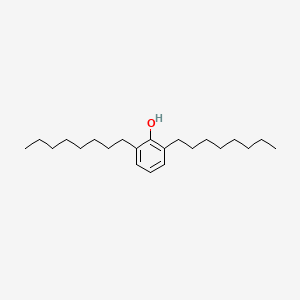
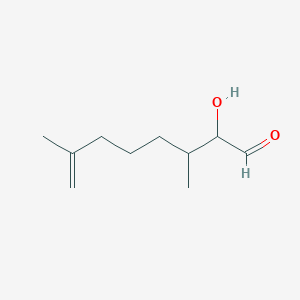
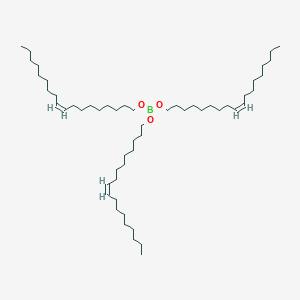

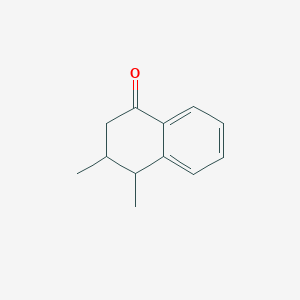
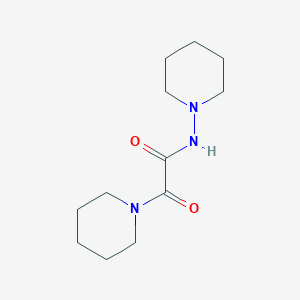
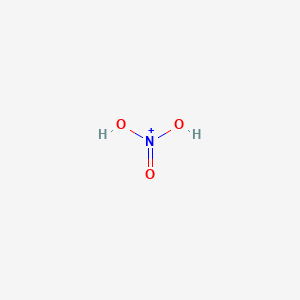
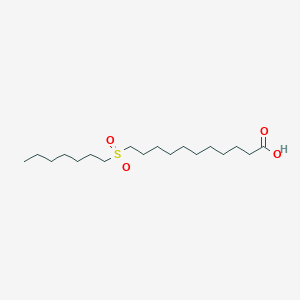
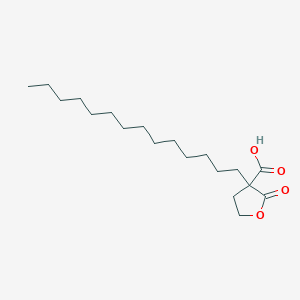
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
